N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Description
N-(5-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 4-fluorophenylacetamide moiety and a 2-(trifluoromethyl)benzamide group. The 1,3,4-thiadiazole scaffold is well-documented for its role in medicinal chemistry due to its metabolic stability and capacity for diverse functionalization, which enhances bioactivity . The trifluoromethyl group improves lipophilicity and bioavailability, while the 4-fluorophenyl moiety may contribute to target selectivity, particularly in kinase inhibition or enzyme modulation .
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N4O2S2/c19-10-5-7-11(8-6-10)23-14(27)9-29-17-26-25-16(30-17)24-15(28)12-3-1-2-4-13(12)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCZUWYLVYVPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Thioether Linkage : The thioether group (-S-) in the target compound and analogues (e.g., ) enhances metabolic stability compared to oxygen or nitrogen linkages .
- Fluorinated Groups : The 4-fluorophenyl and trifluoromethyl substituents in the target compound are critical for hydrophobic interactions in enzyme binding, as seen in nitazoxanide derivatives .
- Amide Functionality : The benzamide group is a common pharmacophore in kinase inhibitors (e.g., abl/src tyrosine kinases in ).
Physicochemical and Spectral Data
- IR Spectroscopy : The target compound’s C=O (amide I) and C=S (thiadiazole) stretches are expected at ~1660–1680 cm⁻¹ and ~1240–1255 cm⁻¹, respectively, consistent with analogues in .
- NMR : The 4-fluorophenyl group will show a singlet at ~7.2–7.5 ppm (¹H) and a ¹⁹F signal near -110 ppm, as observed in .
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